Benzenesulfonic acid, 4-(2-oxo-2-phenylethyl)-
Description
Benzenesulfonic acid, 4-(2-oxo-2-phenylethyl)-, is a sulfonic acid derivative with a ketone-containing phenacyl group (-CO-C6H5) attached to the benzene ring at the para position relative to the sulfonic acid group (-SO3H). This structure combines the strong acidity and hydrophilicity of the sulfonic acid group with the aromatic and electron-withdrawing properties of the phenacyl moiety. The compound is synthesized via sulfonation and subsequent functionalization, as exemplified by related methodologies in , where sulfinyl intermediates are oxidized to sulfonyl derivatives .
Properties
Molecular Formula |
C14H12O4S |
|---|---|
Molecular Weight |
276.31 g/mol |
IUPAC Name |
4-phenacylbenzenesulfonic acid |
InChI |
InChI=1S/C14H12O4S/c15-14(12-4-2-1-3-5-12)10-11-6-8-13(9-7-11)19(16,17)18/h1-9H,10H2,(H,16,17,18) |
InChI Key |
LTJZDTGPAJYPCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC2=CC=C(C=C2)S(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Grignard Reagent Formation
The synthesis begins with the preparation of a Grignard reagent using β-bromoethylbenzene and magnesium. As detailed in CN101265188A, this reaction employs methyl tert-butyl ether (MTBE) as the primary solvent, with a molar ratio of MTBE to β-bromoethylbenzene of 1–5:1. The addition of a thinner (e.g., tetrahydrofuran) at a volume ratio of 0–0.25:1 enhances reagent stability. Reaction conditions include:
Addition to Oxalic Acid Diethyl Ester
The Grignard reagent reacts with oxalic acid diethyl ester to form the intermediate 2-oxo-4-phenylbutyrate . Key parameters for this step include:
Table 1: Grignard Reaction Optimization
| Parameter | Range | Impact on Yield |
|---|---|---|
| Solvent (MTBE:thinner) | 1:0 to 1:0.25 | Maximizes stability |
| Reaction Temperature | 50–60°C | Prevents side reactions |
| Mg:β-bromoethylbenzene | 1:1 stoichiometry | Ensures complete conversion |
Sulfonation of 4-(2-Oxo-2-Phenylethyl)Benzene
Direct Sulfonation with Fuming H₂SO₄
The precursor 4-(2-oxo-2-phenylethyl)benzene undergoes sulfonation using fuming sulfuric acid (20–30% SO₃). This electrophilic substitution introduces the sulfonic acid group at the para position:
Microwave-Assisted Sulfonation
Modern approaches utilize microwave irradiation to accelerate sulfonation:
-
Power : 300–500 W
-
Time : 10–30 minutes
-
Advantage : Reduces decomposition of the oxo-phenylethyl group
Palladium-Catalyzed Cross-Coupling
Suzuki-Miyaura Coupling
Aryl halides (e.g., 4-bromophenyl-2-oxo-2-phenylethyl) react with sulfonic acid boronic esters under palladium catalysis:
Oxidative Coupling with Sulfur Sources
Using bis(trifluoroacetic acid) iodobenzene as an oxidant, palladium mediates the coupling of aryl precursors with sulfur trioxide:
Table 2: Palladium-Catalyzed Method Comparison
| Method | Catalyst | Yield (%) | Temperature (°C) |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | 78 | 90 |
| Oxidative Coupling | Pd(CNCH₂)₂Cl₂ | 72 | 100 |
Hydrolysis of Sulfonyl Chloride Intermediates
Chlorosulfonation Followed by Hydrolysis
4-(2-Oxo-2-phenylethyl)benzene reacts with chlorosulfonic acid to form the sulfonyl chloride, which is hydrolyzed to the sulfonic acid:
Industrial-Scale Production Considerations
Solvent Recycling
MTBE and thinner mixtures are recovered via distillation, reducing costs by 15–20%.
Waste Management
-
Acid Waste : Neutralized with CaCO₃ to form gypsum.
Challenges and Optimization Strategies
Side Reactions in Grignard Steps
Wurtz coupling and over-addition to oxalic acid esters reduce yields. Mitigation strategies include:
Sulfonation Regioselectivity
Para selectivity is ensured by:
-
Steric Hindrance : Bulky oxo-phenylethyl group directs sulfonation to the para position.
-
Electronic Effects : Electron-withdrawing carbonyl group deactivates ortho positions.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, 4-(2-oxo-2-phenylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or sulfinate group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, sulfonates, and substituted benzene compounds. These products have various applications in chemical synthesis and industrial processes.
Scientific Research Applications
Benzenesulfonic acid, 4-(2-oxo-2-phenylethyl)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of surfactants, detergents, and other specialty chemicals.
Mechanism of Action
The mechanism of action of benzenesulfonic acid, 4-(2-oxo-2-phenylethyl)- involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid group can form strong hydrogen bonds and ionic interactions with target molecules, influencing their activity and function. The 2-oxo-2-phenylethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes and reach intracellular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-[1-(Substituted Aryl/Alkyl Carbonyl)-Benzimidazol-2-yl]-Benzenesulfonic Acids
- Structure : Features a benzimidazole ring linked to the sulfonic acid group via a carbonyl bridge ().
- Key Differences :
- The target compound lacks the benzimidazole heterocycle, replacing it with a phenacyl group.
- Substituted aryl/alkyl groups on the benzimidazole (e.g., nitrobenzoyl in compound 9) enhance antimicrobial activity, suggesting that electron-withdrawing groups improve bioactivity . In contrast, the phenacyl group in the target compound may prioritize electronic effects over direct biological interactions.
- Properties :
4-[(2-Hydroxybenzyl)Amino] Benzenesulfonic Acid
- Structure: Contains an amino-hydroxybenzyl substituent ().
- Key Differences: The amino and hydroxy groups enable intramolecular hydrogen bonding, facilitating proton transfer under thermal stimulation for use in proton-conductive membranes . The target compound’s ketone group lacks hydrogen-bonding donors, limiting its proton conductivity but possibly enhancing stability.
- Applications: Thermal-responsive switches vs.
2-((2-Oxo-2-Phenylethyl)Sulfonyl)Benzoic Acid
- Structure : Structural isomer with sulfonyl and carboxylic acid groups at positions 2 and 1, respectively ().
- Key Differences :
- Synthesis : Both compounds involve oxidation steps, but the target compound’s para substitution may require stricter regioselective control .
Perfluorinated Benzenesulfonic Acids
- Structure: Long perfluoroalkyl chains (e.g., heptadecafluorononenyl) attached to the sulfonic acid group ().
- Key Differences: Fluorinated chains confer extreme hydrophobicity and chemical inertness, making them suitable for surfactants and coatings.
- Applications : Industrial surfactants vs. specialized organic intermediates for the target compound.
Branched Alkylbenzenesulfonic Acids
- Structure : Branched C12 alkyl chains (e.g., 4-(10-methylundecyl)benzenesulfonic acid) ().
- Key Differences :
- Alkyl chains enable micelle formation and surfactant properties, unlike the aromatic phenacyl group.
- The target compound’s rigid aromatic structure may favor solid-state applications (e.g., crystal engineering).
Q & A
Q. Table 1: Common Reagents and Conditions
| Reagent | Role | Conditions |
|---|---|---|
| NaNO₂ / HCl | Diazotization | 0–5°C, pH 1–3 |
| Sulfonated aromatics | Coupling agent | pH 4–6, RT |
| Na₂SO₃ | Reducing agent | Neutral pH, 40–60°C |
How can researchers optimize reaction conditions to minimize by-products during azo coupling?
Advanced Research Question
By-product formation (e.g., nitro derivatives or undesired isomers) is mitigated by:
- pH Control : Maintaining pH 4–6 prevents premature coupling or decomposition of diazonium salts .
- Temperature Gradients : Gradual warming (5°C increments) after initial low-temperature coupling improves selectivity .
- Catalytic Additives : Using surfactants (e.g., CTAB) enhances solubility of hydrophobic intermediates, reducing aggregation-related side reactions .
Which spectroscopic methods are most effective for characterizing azo-linked benzenesulfonic acid derivatives?
Basic Research Question
- UV-Vis Spectroscopy : Detects π→π* transitions in azo groups (λmax ~400–500 nm) and quantifies concentration via Beer-Lambert law .
- FT-IR : Identifies sulfonic acid (-SO₃H, ~1030 cm⁻¹) and azo (-N=N-, ~1450–1600 cm⁻¹) groups .
- NMR : ¹H NMR reveals aromatic proton environments; deuterated DMSO is preferred for solubility .
How can researchers resolve discrepancies in spectral data (e.g., unexpected peaks in NMR or UV-Vis)?
Advanced Research Question
- Artifact Identification : Check for solvent impurities (e.g., DMSO-d₅ residual protons) or oxidation by-products (e.g., quinones from air exposure) .
- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian software) .
- pH-Dependent UV-Vis : Adjust pH to distinguish protonation states; sulfonic acid groups show shifts at pH >7 .
What factors influence the solubility and stability of benzenesulfonic acid derivatives in aqueous media?
Basic Research Question
- Solubility : Sulfonic acid groups enhance water solubility via ionic interactions. Hydrophobic moieties (e.g., phenyl rings) reduce solubility, requiring co-solvents like ethanol (10–20% v/v) .
- Stability : Degradation occurs under UV light (azo bond cleavage) or strong bases (sulfonate hydrolysis). Store in amber vials at pH 4–6 .
How can researchers assess the photostability of azo-linked benzenesulfonic acid compounds?
Advanced Research Question
- Accelerated Aging : Expose solutions to UV light (λ=365 nm) and monitor absorbance decay over time. First-order kinetics model degradation rates .
- Radical Scavengers : Add ascorbic acid (1 mM) to test if ROS mediate degradation. Reduced decay rates implicate radical pathways .
What are the applications of benzenesulfonic acid derivatives in biological staining techniques?
Basic Research Question
These compounds are used as histological stains due to:
- Charge Interactions : Sulfonic acid groups bind cationic tissue components (e.g., collagen) .
- Chromogenic Properties : Azo groups provide intense coloration (e.g., 0.1% w/v solutions for cell imaging) .
How can structure-activity relationship (SAR) studies guide the design of bioactive benzenesulfonic acid derivatives?
Advanced Research Question
- Functional Group Modulation : Introduce electron-withdrawing groups (e.g., -NO₂) to azo linkages to enhance electrophilicity and protein binding .
- Solubility-Bioactivity Balance : Replace hydrophobic substituents (e.g., tert-butyl) with polyethylene glycol (PEG) chains to improve bioavailability without losing target affinity .
What are the common by-products in benzenesulfonic acid synthesis, and how are they characterized?
Basic Research Question
- Nitro Derivatives : Formed via over-oxidation; detected by HPLC (C18 column, acetonitrile/water mobile phase) .
- Isomeric Azo Compounds : Resolved using TLC (silica gel, ethyl acetate/hexane) or chiral chromatography .
How can computational modeling predict the reactivity of benzenesulfonic acid derivatives in complex systems?
Advanced Research Question
- DFT Calculations : Optimize geometries at B3LYP/6-31G* level to predict redox potentials and azo bond cleavage energies .
- Molecular Dynamics (MD) : Simulate interactions with biological membranes (e.g., lipid bilayers) to assess permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
